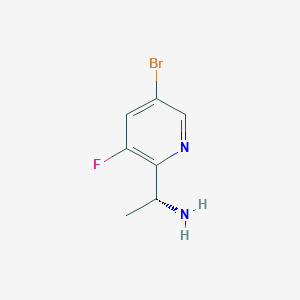

(1r)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine

CAS No.:

Cat. No.: VC17474223

Molecular Formula: C7H8BrFN2

Molecular Weight: 219.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BrFN2 |

|---|---|

| Molecular Weight | 219.05 g/mol |

| IUPAC Name | (1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine |

| Standard InChI | InChI=1S/C7H8BrFN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m1/s1 |

| Standard InChI Key | YONGCPHDYMOYJJ-SCSAIBSYSA-N |

| Isomeric SMILES | C[C@H](C1=C(C=C(C=N1)Br)F)N |

| Canonical SMILES | CC(C1=C(C=C(C=N1)Br)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine, reflects its stereochemistry and substituent arrangement. The pyridine ring is substituted with bromine at position 5 and fluorine at position 3, while the ethylamine group is attached at position 2 in the (R)-configuration. This configuration is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrFN₂ |

| Molecular Weight | 219.05 g/mol |

| CAS Number | 1213302-35-2 |

| IUPAC Name | (1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine |

| Standard InChIKey | YONGCPHDYMOYJJ-SCSAIBSYSA-N |

| Isomeric SMILES | CC@HN |

Electronic and Steric Effects

The bromine atom introduces steric bulk and polarizability, facilitating electrophilic aromatic substitution and cross-coupling reactions. In contrast, the fluorine atom exerts strong electron-withdrawing effects via its high electronegativity, modulating the pyridine ring’s electronic density. This combination creates a reactive yet sterically hindered environment, influencing both synthetic pathways and biological interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (1R)-1-(5-bromo-3-fluoro(2-pyridyl))ethylamine typically involves multi-step procedures starting from halogenated pyridine precursors. A patented method describes the use of tert-butyl carbamate intermediates to protect the amine group during functionalization . Key steps include:

-

Halogenation: Introduction of bromine and fluorine via directed ortho-metalation or nucleophilic aromatic substitution.

-

Chiral Resolution: Separation of enantiomers using chiral stationary phases or enzymatic resolution to isolate the (1R)-configuration.

-

Deprotection: Removal of protecting groups under acidic or basic conditions to yield the free amine.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Halogenation | NBS (N-bromosuccinimide), HF-pyridine | 65-70% |

| Chiral Resolution | Chiral HPLC (Hexane:EtOAc, 80:20) | 85% |

| Deprotection | HCl (4M in dioxane), RT, 2h | 90% |

Solvent and Catalyst Systems

Reactions often employ tetrahydrofuran (THF) or dichloromethane (DCM) as solvents due to their ability to stabilize intermediates . Catalysts such as 4-dimethylaminopyridine (DMAP) and bases like triethylamine are critical for facilitating amide bond formation and deprotonation steps .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

| Reaction Type | Reagents | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 5-Phenyl-pyridine derivative |

| Acylation | Ac₂O, DMAP | N-Acetyl ethylamine derivative |

Biological Applications and Research Findings

Enzyme Inhibition Studies

Structural analogs of this compound have shown inhibitory activity against kinases and GPCRs (G-protein-coupled receptors). The fluorine atom’s electronegativity enhances hydrogen bonding with active-site residues, while bromine contributes to hydrophobic interactions.

Comparative Analysis with Structural Analogs

Halogenated Pyridine Derivatives

(1R)-1-(5-Fluoro(2-pyridyl))ethylamine (CAS: 924307-99-3) lacks the bromine atom, reducing its steric bulk and cross-coupling reactivity . Conversely, 6-bromo-2,4-dichloro-3-fluoroquinoline features a quinoline core with multiple halogens, enabling diverse reactivity but complicating synthetic purification.

Table 4: Structural and Functional Comparisons

| Compound | Molecular Formula | Key Features |

|---|---|---|

| (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine | C₇H₈BrFN₂ | Bromine/fluorine synergy, chiral amine |

| (1R)-1-(5-Fluoro(2-pyridyl))ethylamine | C₇H₉FN₂ | Lacks bromine; reduced steric hindrance |

| 6-Bromo-2,4-dichloro-3-fluoroquinoline | C₁₀H₅BrCl₂FN | Quinoline core; multiple halogenation sites |

Future Directions and Applications

Medicinal Chemistry

Further studies should explore structure-activity relationships (SAR) by modifying halogen positions and amine substituents. Computational modeling could predict binding affinities for neurodegenerative disease targets.

Materials Science

The compound’s electronic properties make it a candidate for organic semiconductors or coordination complexes with transition metals. Bromine’s polarizability could enhance charge transport in thin-film devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume